

A Comparative Guide to JNJ-26489112 and Other Sulfamide-Containing Anticonvulsants

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Compound of Interest

Compound Name: JNJ-26489112

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug **JNJ-26489112** against established sulfamide-containing anticonvulsants: topiramate, zonisamide, and sultiame. The information is intended to support research and development efforts in the field of epilepsy treatment by presenting objective performance data, experimental methodologies, and mechanistic insights.

Introduction

JNJ-26489112 is a novel anticonvulsant developed by Johnson & Johnson as a potential successor to topiramate, with a design aimed at reducing side effects by minimizing activity against carbonic anhydrase[1]. Like topiramate, zonisamide, and sultiame, **JNJ-26489112** belongs to a class of antiepileptic drugs (AEDs) characterized by a sulfamide or related sulfonamide functional group. This guide will delve into the comparative pharmacology, efficacy, and safety profiles of these compounds, supported by available preclinical and clinical data.

Mechanism of Action

The sulfamide-containing anticonvulsants exhibit a range of mechanisms that contribute to their anti-seizure activity. A key differentiator among these compounds is their potency of carbonic anhydrase inhibition, which is linked to certain side effects.

JNJ-26489112 demonstrates a multi-modal mechanism of action. It has been shown to inhibit voltage-gated sodium channels and N-type calcium channels[2][3]. Additionally, it functions as a potassium channel opener[2]. Notably, it exhibits very weak inhibition of carbonic anhydrase isoenzymes I and II[2][4].

Topiramate also has a broad-spectrum mechanism of action that includes:

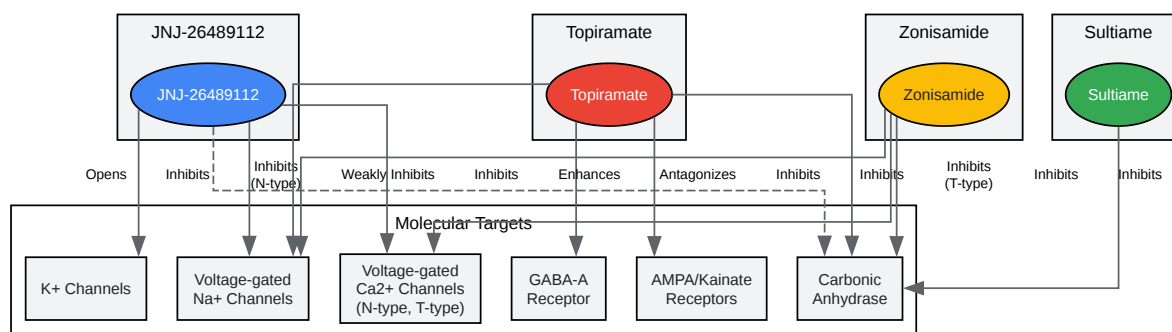
- Blockade of voltage-gated sodium channels.
- Enhancement of GABA-mediated inhibition.
- Antagonism of AMPA/kainate glutamate receptors[5].
- Inhibition of carbonic anhydrase, particularly isoenzymes II and IV[6][7][8].

Zonisamide exerts its anticonvulsant effects through:

- Blockade of voltage-gated sodium channels and T-type calcium channels.
- Inhibition of carbonic anhydrase[9][10][11].

Sultiame's primary mechanism of action is the inhibition of carbonic anhydrase, which is thought to lead to a decrease in neuronal excitability[12][13].

Below is a diagram illustrating the primary signaling pathways affected by these anticonvulsants.



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Figure 1: Mechanisms of Action

Preclinical Efficacy

The anticonvulsant activity of these compounds has been evaluated in various animal models of epilepsy. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylentetrazol (PTZ) test is a model for absence seizures. The effective dose 50 (ED₅₀) is the dose required to protect 50% of the animals from seizures.

Compound	MES Test ED ₅₀ (mg/kg)	PTZ Test ED ₅₀ (mg/kg)	Animal Model	Reference
JNJ-26489112	Not explicitly found	Not explicitly found	Rodents	[2][4]
Topiramate	13.5 (rat), 40.9 (mouse)	1,030 (mouse)	Rat, Mouse	[14]
Zonisamide	Not explicitly found	Not explicitly found		
Sultiame	Not explicitly found	Not explicitly found		

Note: Specific ED50 values for **JNJ-26489112**, Zonisamide, and Sultiame in these standardized tests were not available in the searched literature. **JNJ-26489112** is described as having broad-spectrum anticonvulsant activity in audiogenic, electrically-induced, and chemically-induced seizure models in rodents[2][4].

Carbonic Anhydrase Inhibition

A significant point of comparison is the inhibitory activity against carbonic anhydrase (CA), particularly the cytosolic isoenzyme CA-II. This inhibition is associated with side effects such as metabolic acidosis and kidney stones.

Compound	Carbonic Anhydrase II Inhibition	Reference
JNJ-26489112	IC50: 35 μ M	[2][4]
Topiramate	Ki: 7 μ M (human)	[6]
Zonisamide	Ki: 35.2 nM (human)	[15][16]
Sultiame	Ki: 6-56 nM (human)	[17]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate greater potency.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs in humans are summarized below.

Parameter	JNJ-26489112	Topiramate	Zonisamide	Sultiame
Bioavailability	High	81-95% [18]	~100% [19]	~100% [20]
Time to Peak (Tmax)	3.73-5.04 hours [21]	2-4 hours [18]	2-6 hours [10]	1-5 hours [22]
Protein Binding	Not specified	13-17% [18]	~40% [10]	29% [20]
Elimination Half-life	Not specified	19-25 hours (monotherapy) [18]	~63 hours (plasma) [10]	~24 hours [20]
Metabolism	Not specified	<15% (monotherapy) [18]	Extensive hepatic [23]	Moderate hepatic [22]
Excretion	Not specified	Mainly renal, unchanged [24]	Renal	90% renal, 10% fecal [20]

Clinical Data and Tolerability

JNJ-26489112 has undergone a Phase 2 clinical trial in patients with photosensitive epilepsy[\[25\]](#)[\[26\]](#)[\[27\]](#). In this study, single oral doses were well-tolerated and demonstrated a dose-dependent reduction in the photoparoxysmal-EEG response[\[21\]](#). The most frequently reported adverse events were mild headache, dizziness, and nausea[\[21\]](#).

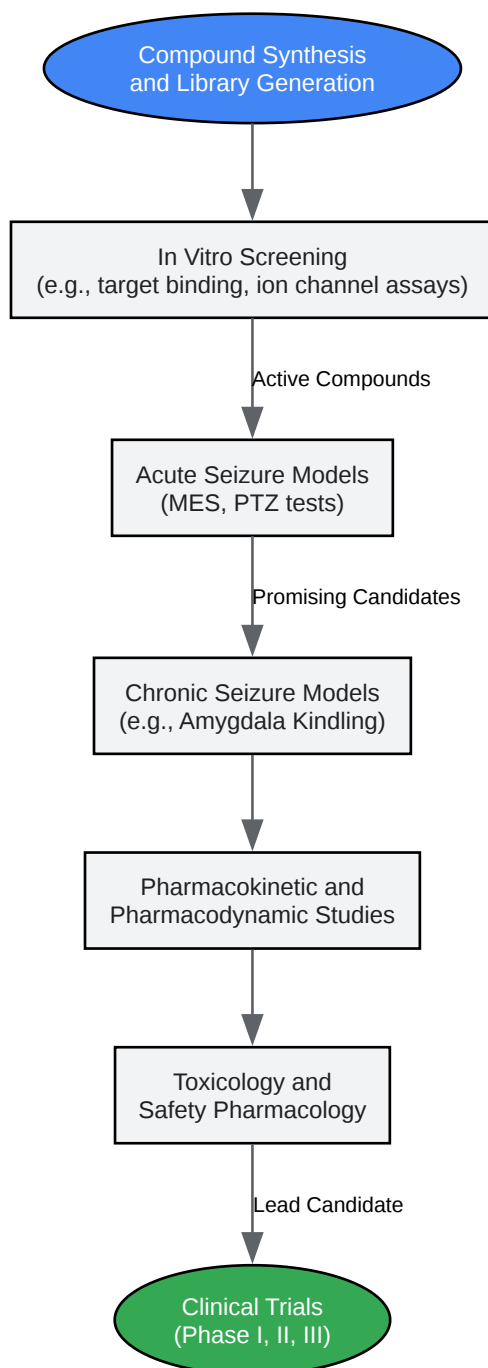
Topiramate is an established AED with a well-documented efficacy and safety profile. Common side effects include tingling, fatigue, loss of appetite, and cognitive effects such as difficulty with concentration[\[7\]](#). It is also associated with an increased risk of kidney stones and metabolic acidosis due to its carbonic anhydrase inhibitory activity[\[8\]](#).

Zonisamide is also a widely used AED. Its long-term use is generally considered safe and effective for focal epilepsy[\[13\]](#). Common adverse effects include somnolence and weight loss[\[13\]](#).

Sultiame is used as an anticonvulsant in several countries. Common side effects include ataxia, paresthesia, and gastrointestinal disturbances[\[20\]](#).

Experimental Protocols

The preclinical evaluation of anticonvulsant drugs typically involves a battery of in vivo and in vitro tests. A general workflow for anticonvulsant screening is depicted below.



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Figure 2: Anticonvulsant Screening

Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

- Apparatus: An electroshock apparatus delivering a constant current.
- Procedure:
 - Animals (typically mice or rats) are administered the test compound or vehicle.
 - At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
 - The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
- Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50 is calculated as the dose that protects 50% of the animals.

Pentylentetrazol (PTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold and are effective against absence seizures.

- Procedure:
 - Animals (typically mice) are administered the test compound or vehicle.
 - A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
 - Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
- Endpoint: The absence of clonic seizures indicates protection. The ED50 is calculated as the dose that protects 50% of the animals.

Amygdala Kindling Model

This model is used to study the development of epilepsy (epileptogenesis) and to test the efficacy of drugs against focal seizures that can secondarily generalize.

- Procedure:
 - An electrode is surgically implanted into the amygdala of a rodent.
 - A sub-threshold electrical stimulus is repeatedly administered (e.g., once daily).
 - Over time, the seizure severity in response to the stimulus progressively increases, from focal seizures to generalized tonic-clonic seizures. This process is called kindling.
 - Once the animal is fully kindled (consistently exhibiting generalized seizures), the test compound is administered to assess its ability to block the kindled seizures.
- Endpoint: A reduction in seizure severity score or afterdischarge duration.

Conclusion

JNJ-26489112 presents a distinct profile among sulfamide-containing anticonvulsants. Its multi-target mechanism of action, coupled with significantly weaker carbonic anhydrase inhibition compared to topiramate, zonisamide, and sultiame, suggests a potential for a favorable side-effect profile, particularly concerning metabolic acidosis and nephrolithiasis. Preclinical data indicate broad-spectrum anticonvulsant activity, and early clinical findings in photosensitive epilepsy are promising. Further comparative studies with robust quantitative data are necessary to fully elucidate the therapeutic potential of **JNJ-26489112** relative to existing sulfamide-containing anticonvulsants. The information and experimental frameworks provided in this guide are intended to facilitate such ongoing research and development.

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